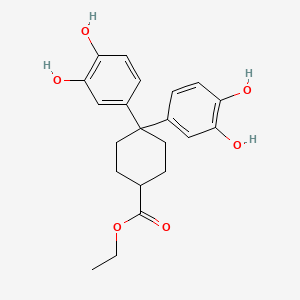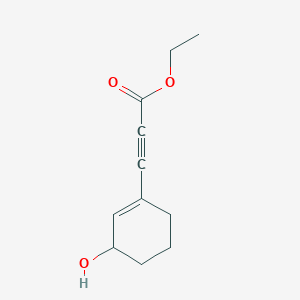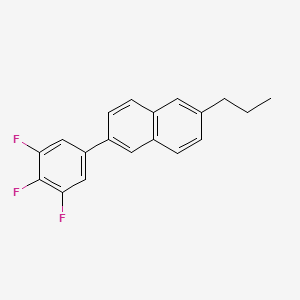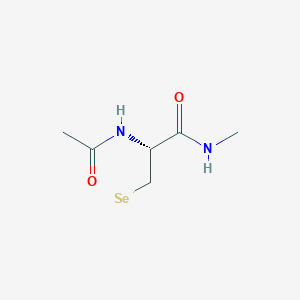
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate is a complex organic compound characterized by a cyclohexane ring substituted with two 3,4-dihydroxyphenyl groups and an ethyl ester group at the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: The cyclohexanone undergoes a condensation reaction with 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenolic compounds.
科学的研究の応用
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用機序
The mechanism of action of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.
類似化合物との比較
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate can be compared with other similar compounds:
Bisphenol A (BPA): Both compounds have phenolic groups, but BPA lacks the carboxylate ester group and has different industrial applications.
Bisphenol Z (BPZ): Similar to BPA but with a cyclohexane ring, BPZ is used as an alternative to BPA in certain applications.
Ethyl 4-oxocyclohexanecarboxylate: This compound has a similar cyclohexane structure but lacks the dihydroxyphenyl groups, leading to different chemical properties and applications.
特性
CAS番号 |
502483-50-3 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-2-27-20(26)13-7-9-21(10-8-13,14-3-5-16(22)18(24)11-14)15-4-6-17(23)19(25)12-15/h3-6,11-13,22-25H,2,7-10H2,1H3 |
InChIキー |
PACAFLWHDLZSCF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)

![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)


![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
